1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-9(18)16-5-7-17(8-6-16)13-15-12-10(14)3-2-4-11(12)19-13/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQXGXPLJGSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves several steps. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions typically involve the use of solvents like toluene and methanol, and the purification of the product can be achieved through crystallization .
Chemical Reactions Analysis
1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tyrosinase Inhibition
One of the primary applications of this compound is as a tyrosinase inhibitor , which has implications for treating hyperpigmentation disorders. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition can lead to reduced melanin production. Studies have shown that compounds with similar structures exhibit competitive inhibition of tyrosinase, making them candidates for cosmetic and therapeutic applications against skin pigmentation issues .
Anticancer Activity
Research indicates that derivatives of benzothiazole, including those incorporating piperazine structures, have demonstrated anticancer properties . For instance, certain derivatives have shown antiproliferative activity against various cancer cell lines, such as DU-145 and HepG2, suggesting that the compound may be effective in targeting cancerous cells . The structural features of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone may facilitate interactions with specific biological targets involved in cancer progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity as well. Benzothiazole derivatives are known to exhibit various antimicrobial effects, and the incorporation of fluorinated aromatic systems may enhance their efficacy against bacterial and fungal strains . Future studies could explore these properties further.
Tyrosinase Inhibition Mechanism
The mechanism by which this compound inhibits tyrosinase involves binding to the enzyme's active site, thereby preventing substrate access. This competitive inhibition is crucial for developing treatments for conditions like melasma and age spots .
Anticancer Mechanism
The anticancer effects are likely mediated through apoptosis induction in cancer cells and disruption of cell cycle progression. The specific interactions at the molecular level remain an area for further investigation .
Case Study 1: Tyrosinase Inhibition
A study evaluated various piperazine-based compounds for their ability to inhibit tyrosinase activity. The results indicated that modifications to the benzothiazole moiety significantly enhanced inhibitory potency, positioning compounds like this compound as promising candidates for further development in dermatological applications .
Case Study 2: Anticancer Activity
In another study, derivatives similar to this compound were tested against multiple cancer cell lines. The findings revealed significant cytotoxicity against DU-145 cells, with IC50 values indicating potential for therapeutic use in prostate cancer treatment .
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several derivatives documented in the literature. Key comparisons include:
Benzothiazole-Piperazine Derivatives
- Compound 13 (): 1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride differs in the alkyl chain length (butanone vs. ethanone) and substituents (chlorophenyl vs. fluorobenzo[d]thiazole).
- Compounds 5i–5l (): These derivatives incorporate triazole or indole groups alongside benzothiazole-piperazine-ethanone scaffolds. For example, 5i (MW: 593.17) includes a triazole-phenyltriazolylmethyl group, significantly increasing molecular weight and polarity compared to the target compound (~330–350 g/mol estimated) .
Fluorinated vs. Non-Fluorinated Derivatives
- Compound 11c () : 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (MW: 518.1) demonstrates that fluorination at aromatic positions improves bioavailability and target affinity. However, the urea linker and hydrazinyl group introduce hydrogen-bonding capacity absent in the target compound .
Piperazine-Ethanone Derivatives with Heterocyclic Modifications
- Compounds 7a–x () : These derivatives feature sulfonyl and tetrazole substituents. For example, 7n (MW: 520.11) includes a methoxyphenylsulfonyl group, enhancing electron-withdrawing properties, while 7o (MW: 558.08) incorporates trifluoromethyl groups, increasing hydrophobicity .
- Compound 13a (): 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone introduces an allyl group on piperazine and a tetrazole ring, which may influence steric and electronic profiles .
Molecular Weight and Polarity
- Synthetic Routes: The target compound likely employs alkylation or nucleophilic substitution between 4-fluorobenzo[d]thiazol-2-yl precursors and piperazine-ethanone intermediates, similar to methods in and . Urea-linked analogs () require carbodiimide coupling, while sulfonyl derivatives () involve sulfonation and tetrazole-thiol conjugation .
Biological Activity
The compound 1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, also known as a derivative of piperazine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C19H17F2N3OS
- Molecular Weight : 373.42 g/mol
- Purity : Typically around 95%
The compound features a piperazine ring substituted with a fluorobenzo[d]thiazole moiety, which is significant for its interaction with biological targets.
This compound primarily acts as a competitive inhibitor of the enzyme tyrosinase , which plays a critical role in melanogenesis. By inhibiting tyrosinase, the compound can reduce melanin production, making it potentially useful for treating hyperpigmentation disorders.
Biochemical Pathways
The inhibition of tyrosinase affects the following pathways:
- Melanogenesis : The process by which melanin is produced in the skin.
- Antimelanogenic Effects : Studies have shown that this compound can lead to significant reductions in melanin synthesis, indicating its potential as a skin-whitening agent .
Antimicrobial and Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit antimicrobial and anti-inflammatory activities. For instance:
- Compounds with similar structures have shown effectiveness against various bacterial strains and inflammatory conditions .
Case Studies
- Tyrosinase Inhibition : A study demonstrated that related compounds with the piperazine structure exhibited IC50 values significantly lower than traditional inhibitors like kojic acid, suggesting enhanced efficacy in reducing melanin production .
- Cancer Research : Preliminary investigations into the anticancer properties of similar compounds have indicated potential activity against cancer cell lines, warranting further exploration into their mechanisms and effects .
Research Findings
Recent studies have focused on synthesizing various derivatives of the parent compound to optimize its biological activity:
- Structure-Activity Relationship (SAR) : Investigations into how modifications to the piperazine ring or fluorobenzo[d]thiazole moiety affect biological activity have been crucial in developing more potent inhibitors .
| Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Tyrosinase | 0.18 | Competitive inhibitor |
| Kojic Acid | Tyrosinase | 17.76 | Reference compound |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the fluorobenzo[d]thiazole ring (e.g., aromatic protons at δ 7.2–8.1 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 334.12 for C₁₄H₁₅FN₄OS) .
- X-ray Crystallography : Resolves bond angles and dihedral angles in the crystalline state, critical for confirming stereochemistry .
- IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .
How are preliminary biological activities of this compound assessed in academic research?
Basic Research Question
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases to assess binding affinity .
What strategies are employed to resolve contradictions in bioactivity data across different studies?
Advanced Research Question
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:
- Standardized Protocols : Adopting CLSI guidelines for antimicrobial testing or NIH-recommended cell culture practices .
- Structural Confirmation : Re-analyzing disputed compounds via X-ray crystallography to rule out isomerism or impurities .
- Meta-Analysis : Comparing SAR trends across benzo[d]thiazole derivatives to identify substituent-specific effects (e.g., fluoro vs. chloro groups at the 4-position) .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Advanced Research Question
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzo[d]thiazole ring to enhance antibacterial activity .
- Piperazine Modifications : Alkylating the piperazine nitrogen to improve blood-brain barrier penetration for CNS targets .
- Ketone Functionalization : Replacing the ethanone group with thioketones or hydrazones to reduce metabolic degradation .
What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Advanced Research Question
- Crystal Growth : Low solubility in common solvents requires vapor diffusion or slow evaporation techniques .
- Disorder in Piperazine Rings : SHELXL refinement with restraints on bond lengths and angles resolves rotational disorder .
- Fluorine Anisotropy : High-resolution data (≤0.8 Å) and multipole refinement models improve electron density maps .
How do reaction mechanisms differ between solution-phase and solid-phase synthesis routes?
Advanced Research Question
- Solution-Phase : Nucleophilic aromatic substitution (SNAr) dominates for fluorobenzo[d]thiazole-piperazine coupling, requiring polar aprotic solvents (e.g., DMSO) .
- Solid-Phase : Resin-bound intermediates (e.g., Wang resin) enable iterative coupling steps but face steric hindrance, necessitating microwave-assisted heating .
What computational methods predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular Docking (AutoDock/Vina) : Simulates binding to tubulin (PDB: 1SA0) or kinase domains, prioritizing fluorobenzo[d]thiazole as a pharmacophore .
- MD Simulations : Analyzes stability of ligand-protein complexes (e.g., >50 ns trajectories) to assess hydrogen bonding with key residues .
How can solubility and formulation challenges be mitigated during preclinical testing?
Advanced Research Question
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
- Prodrug Design : Phosphate ester derivatives improve bioavailability .
- Nanoformulations : Liposomal encapsulation reduces hepatic first-pass metabolism .
What analytical approaches identify degradation products under oxidative stress?
Advanced Research Question
- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light, followed by LC-MS/MS to detect sulfoxide or piperazine ring-opened byproducts .
- Stability-Indicating HPLC : Gradient elution (C18 column, 0.1% TFA in acetonitrile/water) separates degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
